trisodium phenylsilanetriolate

Beschreibung

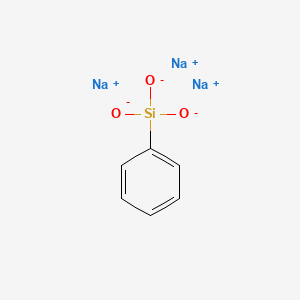

Trisodium phenylsilanetriolate (hypothetical structure: Na₃C₆H₅Si(O)₃) is a silicon-containing compound that likely combines a phenyl group with a silanetriol backbone. Such compounds are typically used in materials science for surface modification, catalysis, or polymer stabilization.

Eigenschaften

IUPAC Name |

trisodium;trioxido(phenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5O3Si.3Na/c7-10(8,9)6-4-2-1-3-5-6;;;/h1-5H;;;/q-3;3*+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWWNLSYHGVGQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Na3O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Chemischer Reaktionen

Hydrolysis and Condensation Reactions

Trisodium phenylsilanetriolate, as a silanolate salt, is expected to undergo hydrolysis in aqueous or acidic media, regenerating phenylsilanetriol (PhSi(OH)). Under acidic conditions, condensation reactions may occur to form siloxane networks:

This reactivity is analogous to sodium silicate systems, where silanolates condense into polymeric siloxanes .

Nucleophilic Substitution

The strong nucleophilicity of the silanolate oxygen enables reactions with electrophilic substrates. For example:

-

Alkylation :

This mirrors phenylsilane’s reactivity in hydrosilylation, where silicon bonds to carbon via nucleophilic pathways .

-

Cross-Coupling :

this compound may act as a silicon nucleophile in transition-metal-catalyzed reactions, such as forming aryl-silicon bonds in Suzuki-type couplings .

Acid-Base Reactions

As a trianionic base, it can deprotonate acidic substrates (e.g., alcohols, amines):

This property is exploited in catalysis, similar to phosphazene bases .

Coordination Chemistry

The silanolate oxygen atoms can act as ligands for metal ions, forming complexes. For example:

Such coordination is observed in sol-gel processes involving metal alkoxides .

Thermal Decomposition

At elevated temperatures, this compound may decompose via:

-

Radical pathways : Cleavage of Si–C bonds, releasing phenyl radicals (observed in phenylsilane pyrolysis) .

-

Siloxane formation : Self-condensation to cyclic or linear siloxanes .

Redox Reactions

In the presence of reducing agents (e.g., hydrides), the Si–O bond may be reduced:

This mirrors phenylsilane’s role in reducing phosphine oxides .

Table 1: Comparative Reactivity of this compound and Analogues

| Reaction Type | This compound | Phenylsilane (PhSiH) | Sodium Silicate (NaSiO) |

|---|---|---|---|

| Hydrolysis/Condensation | High (acid-catalyzed) | Low | High |

| Nucleophilicity | Strong (O centers) | Moderate (Si–H) | Moderate (O) |

| Redox Stability | Stable | Pyrophoric | Stable |

Key Challenges and Research Gaps

-

Limited Direct Data : No explicit studies on this compound were found in the provided sources. Inferences rely on phenylsilane and silanolate chemistry.

-

Stability : The compound’s hygroscopicity and sensitivity to CO/moisture may limit practical applications.

-

Industrial Relevance : Potential uses in sol-gel materials or catalysis remain underexplored .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds: Challenges and Limitations

Table 1: Key Compounds from Evidence vs. Hypothetical Trisodium Phenylsilanetriolate

Key Differences:

- Structural basis : Silicon (Si) in phenylsilanetriolate vs. phosphorus (P) in trisodium phosphate or citrate’s organic backbone .

- Functional groups : Silanetriol (Si-O⁻) vs. phosphate (PO₄³⁻) or citrate (carboxylate) .

- Applications : Silicon derivatives are niche in materials science, whereas phosphates/citrates dominate industrial and food applications .

Recommendations for Future Work

To address this gap, consult:

Specialized databases : SciFinder, Reaxys, or patents for silicon-based trisodium salts.

Silane chemistry literature: Journals like Organometallics or Applied Organometallic Chemistry.

Regulatory documents : EFSA or EPA evaluations for silanetriolates.

Q & A

Q. How can researchers mitigate bias when designing comparative studies between this compound and analogous silanetriolate derivatives?

- Methodology: Implement blinding protocols for sample handling and data collection. Use randomized block designs to account for batch variability. Pre-register study protocols on platforms like Open Science Framework to ensure transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.